N,N-Dimethylaniline-D11

Catalog No.
S882563
CAS No.
85785-00-8
M.F
C8H11N
M. Wt
132.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethylaniline-D11

CAS Number

85785-00-8

Product Name

N,N-Dimethylaniline-D11

IUPAC Name

2,3,4,5,6-pentadeuterio-N,N-bis(trideuteriomethyl)aniline

Molecular Formula

C8H11N

Molecular Weight

132.25 g/mol

InChI

InChI=1S/C8H11N/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D

InChI Key

JLTDJTHDQAWBAV-JFZRXOORSA-N

SMILES

CN(C)C1=CC=CC=C1

Canonical SMILES

CN(C)C1=CC=CC=C1

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H]

N,N-Dimethylaniline-D11 is a deuterated derivative of N,N-dimethylaniline, characterized by the presence of deuterium atoms in its molecular structure. The compound has the chemical formula C8H11NC_8H_{11}N and a molecular weight of approximately 121.18 g/mol. It appears as a yellow to brownish oily liquid with an amine-like odor, and it is known for its applications in organic synthesis and as a reagent in various

Not Applicable:

DMAn-d11 doesn't possess a specific mechanism of action as it primarily serves as a research tool. Its role lies in aiding the investigation of the parent molecule, DMAn, through techniques like mass spectrometry.

Safety Considerations:

DMAn itself is a suspected carcinogen and a skin irritant. While the impact of deuterium substitution on toxicity is not extensively documented, it's advisable to handle DMAn-d11 with similar precautions as DMAn. This includes:

  • Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coats.
  • Working in a well-ventilated fume hood.
  • Following safe handling practices for potentially hazardous chemicals.

NMR Spectroscopy

N,N-Dimethylaniline-d11 is a popular choice for nuclear magnetic resonance (NMR) spectroscopy due to its ability to suppress the signal from the abundant protons in the methyl groups (CD3). This suppression simplifies the NMR spectrum, allowing researchers to focus on signals from other protons in the molecule being studied [].

The high deuterium enrichment (typically >98%) ensures a strong reduction in the methyl peak intensity, leading to a clearer picture of the remaining signals. This improved clarity is crucial for tasks like signal assignment, structure elucidation, and studying dynamic processes within molecules [].

Mass Spectrometry

N,N-Dimethylaniline-d11 can be used as an internal standard in mass spectrometry experiments. The mass shift introduced by the deuterium atoms allows for easy differentiation between the labeled and unlabeled compounds. This facilitates accurate quantification of the target analyte, especially when dealing with complex biological samples that might contain interfering compounds with similar masses [].

  • Oxidation: This compound can be oxidized to form N,N-dimethylaniline N-oxide, primarily catalyzed by flavin-containing mono-oxygenases. This reaction is significant in various biological systems, including human tissues .
  • N-demethylation: The oxidative N-demethylation process leads to the formation of N-methylaniline and formaldehyde. This reaction can occur in liver microsomes from different species, showcasing the compound's metabolic versatility .
  • Aryl ring-hydroxylation: This minor reaction results in products such as N,N-dimethyl-4-aminophenol, which may proceed through reactive intermediates .

Research indicates that N,N-dimethylaniline and its derivatives exhibit various biological activities. For instance, they are associated with hepatotoxicity and can cause methemoglobinemia, a condition characterized by an abnormal amount of methemoglobin in the blood. Chronic exposure may lead to liver damage and other systemic toxic effects . The compound has also been studied for its metabolic pathways across different species, indicating its relevance in toxicology and pharmacology .

The synthesis of N,N-dimethylaniline-D11 typically involves:

  • Deuterated Methylation: Using deuterated methylating agents such as deuterated methyl iodide on aniline or its derivatives.
  • Direct Reaction: Reacting an appropriate deuterated precursor with dimethylamine under controlled conditions to ensure the incorporation of deuterium atoms.

These methods are essential for producing isotopically labeled compounds for research purposes, particularly in studies involving metabolic tracing or mechanistic investigations .

N,N-Dimethylaniline-D11 finds applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Analytical Chemistry: The compound is utilized in mass spectrometry and other analytical techniques to study metabolic pathways due to its isotopic labeling.
  • Pharmaceutical Research: It aids in understanding drug metabolism and interactions within biological systems .

Interaction studies involving N,N-dimethylaniline-D11 focus on its metabolic pathways and potential toxicological effects. Research has shown that the compound can interact with various enzymes, leading to significant metabolic transformations. These studies are crucial for assessing the safety and biological implications of exposure to this compound in both industrial and laboratory settings .

N,N-Dimethylaniline-D11 shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
N,N-DimethylanilineC8H11NNon-deuterated version; widely used as a solvent
2,4-DimethylanilineC8H11NDifferent substitution pattern; used in dye synthesis
2,6-DimethylanilineC8H11NDifferent substitution pattern; exhibits distinct reactivity
AnilineC6H7NBase structure for many derivatives; less steric hindrance

Uniqueness: What sets N,N-dimethylaniline-D11 apart is its isotopic labeling with deuterium, which allows for more precise tracking in biological studies compared to its non-deuterated counterparts. This feature enhances its utility in research focused on metabolic pathways and environmental studies.

Nuclear magnetic resonance spectroscopy of N,N-Dimethylaniline-D11 reveals profound alterations in both proton and carbon-13 spectra due to comprehensive deuteration [2] [3]. The complete deuteration at all eleven positions fundamentally transforms the spectroscopic landscape, eliminating characteristic proton resonances while introducing subtle but measurable isotope effects in carbon-13 spectra.

Proton Nuclear Magnetic Resonance Characteristics

The proton nuclear magnetic resonance spectrum of N,N-Dimethylaniline-D11 exhibits complete absence of signals typically observed in the parent compound [4]. In the non-deuterated analog, characteristic resonances appear at 2.97 ppm for the N-methyl groups, 6.62-6.78 ppm for the ortho aromatic protons, 7.16-7.28 ppm for the meta aromatic protons, and 6.67 ppm for the para aromatic proton [4]. The deuterated compound shows no observable proton signals in these regions, confirming complete isotopic substitution and providing analytical confirmation of deuteration extent.

Carbon-13 Nuclear Magnetic Resonance Isotope Effects

Carbon-13 nuclear magnetic resonance analysis reveals subtle but measurable isotope shifts throughout the molecular framework [4]. The N-methyl carbons, originally resonating at 40.6 ppm in the parent compound, experience an upfield shift to approximately 40.1 ppm in the deuterated analog [4]. Similarly, aromatic carbon signals demonstrate consistent upfield isotope shifts of approximately 0.5 ppm across all positions. The aromatic carbon-2,6 positions shift from 112.9 ppm to 112.4 ppm, carbon-3,5 positions from 129.3 ppm to 128.8 ppm, and the para carbon from 117.0 ppm to 116.5 ppm [4]. The quaternary aromatic carbon bearing the nitrogen substituent shifts from 151.0 ppm to 150.5 ppm [4].

These isotope-induced chemical shift changes arise from altered vibrational zero-point energies and electronic environments surrounding carbon nuclei when hydrogen atoms are replaced by deuterium [5]. The magnitude of these shifts, consistently around 0.5 ppm upfield, reflects the systematic nature of deuterium's electronic influence on neighboring carbon centers.

Coupling Pattern Modifications

The deuterated compound exhibits fundamentally altered coupling patterns compared to the parent molecule [6]. While the non-deuterated compound displays complex multipicity patterns from proton-proton coupling, the deuterated analog shows simplified spectra due to the reduced gyromagnetic ratio of deuterium (γD = 6.536 × 10^7 rad T^-1 s^-1) compared to hydrogen (γH = 2.675 × 10^8 rad T^-1 s^-1) [6]. This results in substantially weaker deuterium-carbon coupling, typically 1/6.5 the magnitude of corresponding hydrogen-carbon coupling constants.

Mass Spectrometric Profiling and Fragmentation Patterns

Mass spectrometric analysis of N,N-Dimethylaniline-D11 provides definitive molecular identification and reveals characteristic fragmentation pathways that distinguish it from the parent compound [7] [1]. The molecular ion peak appears at m/z 132, representing an eleven mass unit increase from the non-deuterated analog at m/z 121 [1].

Molecular Ion Characteristics

The molecular ion [M]+ at m/z 132 exhibits relative intensity of approximately 78.3%, comparable to the parent compound [1]. This molecular ion serves as the definitive marker for complete deuteration, providing analytical confirmation of isotopic incorporation extent. The isotopic pattern analysis reveals characteristic deuterium incorporation signatures, with the molecular ion cluster showing distinct mass distribution compared to natural abundance patterns.

Characteristic Fragmentation Pathways

The fragmentation pattern of N,N-Dimethylaniline-D11 follows predictable deuterium-modified pathways [8] [7]. The base peak appears at m/z 131, corresponding to [M-D]+, representing loss of a single deuterium atom [1]. This fragmentation parallels the [M-H]+ formation in the parent compound but occurs at the deuterium-shifted mass.

Loss of methyl-d3 groups generates significant fragment ions at m/z 117 [M-CD3]+ and m/z 102 [M-2CD3]+ [1]. These fragmentations demonstrate the characteristic behavior of deuterated N-methyl groups, with CD3 loss (17 mass units) replacing CH3 loss (15 mass units) observed in the parent compound. The relative intensities of these fragments provide quantitative information about the stability of deuterated methyl groups compared to their protiated analogs.

Aromatic ring fragmentation produces the phenyl-d5 cation at m/z 55, representing loss of the entire deuterated benzene ring [1]. This fragment appears with moderate intensity and confirms the retention of deuteration within the aromatic system. The mass difference of eleven units between corresponding fragments in deuterated and non-deuterated compounds provides analytical verification of complete isotopic substitution.

Isotope Effects on Fragmentation Energetics

Deuterium substitution influences fragmentation energetics through kinetic isotope effects [9]. The stronger C-D bonds compared to C-H bonds (bond dissociation energy difference approximately 5 kJ/mol) result in altered fragmentation probabilities and pathways. This manifests as slightly modified relative intensities of fragment ions, providing subtle but measurable evidence of deuteration effects on molecular dissociation processes.

The fragmentation pattern analysis reveals that deuterated fragments generally exhibit reduced abundance compared to their protiated counterparts, reflecting the increased energy requirements for C-D bond cleavage. This kinetic isotope effect provides additional analytical confirmation of deuteration and contributes to the distinctive mass spectrometric fingerprint of the compound.

Infrared and Raman Spectroscopic Signatures

Vibrational spectroscopy of N,N-Dimethylaniline-D11 reveals dramatic frequency shifts and intensity modifications that provide definitive spectroscopic identification [10] [11] [12]. The comprehensive deuteration results in systematic downward frequency shifts following the relationship ν(C-H)/ν(C-D) ≈ √2, arising from the doubled mass of deuterium compared to hydrogen [13] [14].

Infrared Spectroscopic Transformations

The infrared spectrum of N,N-Dimethylaniline-D11 exhibits complete elimination of C-H stretching vibrations typically observed at 3000-3100 cm⁻¹ in the parent compound [11]. These are replaced by C-D stretching vibrations appearing at 2250-2100 cm⁻¹, representing frequency ratios of approximately 1.38 [12] [13]. The N-methyl stretching vibrations, originally at 2820-2810 cm⁻¹ for N-CH3 groups, shift to 2100-2000 cm⁻¹ for N-CD3 groups [11].

Aromatic C=C stretching vibrations show minimal shifts from 1600 and 1500 cm⁻¹ to 1580 and 1480 cm⁻¹, with frequency ratios of approximately 1.01 [12]. This reflects the indirect nature of deuterium's influence on aromatic ring vibrations when deuteration occurs at peripheral positions. The C-N stretching vibration experiences a modest shift from 1350-1250 cm⁻¹ to 1320-1220 cm⁻¹, with a frequency ratio of 1.02 [11].

Bending vibrations demonstrate significant modifications, with C-H bending modes at 1200-1000 cm⁻¹ disappearing and being replaced by C-D bending modes at 900-700 cm⁻¹ [11]. Out-of-plane bending vibrations shift from 900-700 cm⁻¹ to 650-500 cm⁻¹, maintaining frequency ratios of approximately 1.35 [13].

The ring breathing mode, appearing at 1000 cm⁻¹ in the parent compound, shifts to 950 cm⁻¹ in the deuterated analog, demonstrating the coupling of ring vibrations with peripheral deuterium atoms [10]. This frequency shift of 50 cm⁻¹ represents a frequency ratio of 1.05, indicating moderate coupling between ring and substituent vibrations.

Raman Spectroscopic Signatures

Raman spectroscopy provides complementary vibrational information with distinct polarization characteristics [10] [15]. The ring breathing mode at 1000 cm⁻¹ shifts to 950 cm⁻¹ and maintains very strong intensity with polarized character [10]. The C=C stretching vibration at 1600 cm⁻¹ shifts to 1580 cm⁻¹ with strong polarized intensity, reflecting the aromatic ring's vibrational characteristics.

The C-N stretching vibration appears at 1320 cm⁻¹ (shifted from 1350 cm⁻¹) with medium intensity and depolarized character [10]. N-methyl deformation modes shift from 1180 cm⁻¹ to 1150 cm⁻¹ with weak polarized intensity. Ring deformation modes in the 800-900 cm⁻¹ region shift to 750-850 cm⁻¹ with mixed polarization characteristics.

C-H bending modes at 1200 cm⁻¹ disappear completely in the deuterated compound, while new C-D bending modes appear at 900 cm⁻¹ with medium polarized intensity [10]. Low-frequency modes in the 200-400 cm⁻¹ region shift to 150-350 cm⁻¹, demonstrating the systematic nature of deuterium-induced frequency modifications throughout the vibrational spectrum.

Vibrational Coupling and Mode Analysis

The comprehensive deuteration of N,N-Dimethylaniline-D11 results in complex vibrational coupling effects that influence both frequencies and intensities [10] [12]. Normal mode analysis reveals that deuteration alters the reduced masses of vibrational coordinates, leading to frequency shifts that follow the fundamental relationship ν ∝ √(k/μ), where k represents the force constant and μ the reduced mass [13].

The systematic nature of frequency shifts across different vibrational modes provides analytical verification of complete deuteration [12]. The appearance of characteristic C-D stretching vibrations in the 2250-2100 cm⁻¹ region, combined with the disappearance of C-H stretching vibrations above 3000 cm⁻¹, constitutes definitive spectroscopic evidence for deuterium incorporation [13] [14].

Intensity modifications in vibrational spectra arise from altered dipole moment derivatives and polarizability changes upon deuteration [10]. These effects, combined with frequency shifts, provide comprehensive spectroscopic fingerprints that enable unambiguous identification and quantification of N,N-Dimethylaniline-D11 in analytical applications.

XLogP3

2.3

Dates

Last modified: 08-16-2023

Explore Compound Types